Cas no 511231-70-2 (5-Chloroquinoline-2-carboxylic acid)
5-Chloroquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chloroquinoline-2-carboxylic acid
- AK148471
- MQPSPUQAPOBPSB-UHFFFAOYSA-N
- FCH1791418
- AX8285817
-
- MDL: MFCD24481743
- Inchi: 1S/C10H6ClNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
- InChI Key: MQPSPUQAPOBPSB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C1=CC=C(C(=O)O)N=2
Computed Properties
- Exact Mass: 207.00878
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Topological Polar Surface Area: 50.2
Experimental Properties
- PSA: 50.19
5-Chloroquinoline-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
5-Chloroquinoline-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004233-250mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 250mg |
$286.16 | 2022-03-31 | |
| Alichem | A189004233-1g |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 1g |
$772.74 | 2022-03-31 | |
| TRC | C205175-50mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 50mg |
$ 305.00 | 2022-04-01 | ||
| TRC | C205175-100mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 100mg |
$ 505.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848343-100mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 100mg |
1,048.50 | 2021-05-17 | |
| Chemenu | CM143870-1g |
5-chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 1g |
$449 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ383-200mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 200mg |
1318.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BJ383-50mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 50mg |
526.0CNY | 2021-07-13 | |
| Ambeed | A133090-1g |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 1g |
$355.0 | 2025-03-03 | |
| Ambeed | A133090-100mg |
5-Chloroquinoline-2-carboxylic acid |
511231-70-2 | 98% | 100mg |
$80.0 | 2025-03-03 |
5-Chloroquinoline-2-carboxylic acid Suppliers
5-Chloroquinoline-2-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-Chloroquinoline-2-carboxylic acid
5-Chloroquinoline-2-carboxylic Acid (CAS No. 511231-70-2): A Comprehensive Overview
The compound 5-Chloroquinoline-2-carboxylic acid (CAS No. 511231-70-2) is a significant molecule in the field of organic chemistry, particularly within the quinoline derivative family. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In recent years, advancements in synthetic methodologies and computational studies have shed light on its synthesis, characterization, and functional applications.
Quinoline derivatives have long been recognized for their versatility in organic synthesis and their role as building blocks in drug discovery. The introduction of a chlorine atom at the 5-position of the quinoline ring introduces intriguing electronic effects, which can significantly influence the compound's reactivity and biological activity. Recent studies have explored the synthesis of 5-chloroquinoline derivatives using various catalytic systems, including transition metal catalysts and microwave-assisted reactions, leading to more efficient and scalable production methods.
The carboxylic acid group at the 2-position of the quinoline ring adds another layer of functionality to this compound. This group can participate in hydrogen bonding, making it a valuable moiety in medicinal chemistry for designing bioactive molecules. Researchers have investigated the bioisosteric replacements of this group to enhance pharmacokinetic properties such as solubility and permeability. For instance, substituting the carboxylic acid with bioisosteres like sulfonamides or ureas has shown promise in improving drug-like qualities.
In terms of applications, 5-Chloroquinoline-2-carboxylic acid has been explored for its potential in antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have demonstrated that this compound exhibits potent inhibitory effects against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to modulate cellular signaling pathways makes it a candidate for developing novel therapeutic agents against chronic inflammatory diseases.
The synthesis of 5-chloroquinoline derivatives has also been optimized through green chemistry approaches. For example, using solvent-free conditions or biocatalysts has reduced environmental impact while maintaining high yields. These advancements align with current trends toward sustainable chemical processes and highlight the importance of eco-friendly methodologies in modern organic synthesis.
From a structural standpoint, the molecule's aromaticity and conjugation patterns play a crucial role in its electronic properties. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, which is essential for predicting reactivity and designing derivatives with tailored properties. Such studies have also informed the development of novel materials based on quinoline frameworks for applications in optoelectronics and sensing technologies.
Moreover, the toxicological profile of 5-Chloroquinoline-2-carboxylic acid has been evaluated in recent toxicity studies. These investigations have focused on assessing acute and chronic toxicity levels, as well as potential genotoxicity. Results indicate that while the compound exhibits moderate toxicity at high doses, its safety profile is favorable for further exploration as a drug candidate under controlled conditions.
In conclusion, 5-Chloroquinoline-2-carboxylic acid (CAS No. 511231-70-2) stands out as a versatile molecule with significant potential across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthesis and application studies, position it as a valuable tool for researchers in drug discovery, material science, and beyond. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to make meaningful contributions to both academic and industrial sectors.
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